Boc-Lys-OH

Catalog No.
S1768129
CAS No.
13734-28-6
M.F
C11H22N2O4
M. Wt
246.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Lys-OH

CAS Number

13734-28-6

Product Name

Boc-Lys-OH

IUPAC Name

(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1

InChI Key

DQUHYEDEGRNAFO-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)O

Synonyms

Boc-Lys-OH;13734-28-6;Boc-lysine;N-Boc-L-Lysine;N(Alpha)-Boc-L-Lysine;Nalpha-Boc-L-lysine;Nalpha-(tert-Butoxycarbonyl)-L-lysine;N-alpha-(tert-Butoxycarbonyl)-L-lysine;BOC-LYS;BOC-L-LYSINE;(S)-6-Amino-2-((tert-butoxycarbonyl)amino)hexanoicacid;DQUHYEDEGRNAFO-QMMMGPOBSA-N;MFCD00038203;SBB065786;(2S)-6-amino-2-[(tert-butoxy)carbonylamino]hexanoicacid;(2S)-6-amino-2-[(tert-butoxycarbonyl)amino]hexanoicacid;BOC-L-LYSINE-OH;N-alpha-t-Boc-L-lysine;N-(tert-Butoxycarbonyl)-D-lysine;Boclysine;Boc--Lysine;N--BOC-L-lysine;PubChem18621;tertbutoxycarbonyllysine;AC1MBYJ7

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)O

Boc-Lys-OH, also known as Nα-Boc-L-lysine, is a derivative of the amino acid L-lysine commonly used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for efficiently constructing peptides, which are chains of amino acids that play essential roles in various biological processes []. Boc-Lys-OH functions as a protected amino acid building block in this process.

Protecting Groups and Boc-Lys-OH

During SPPS, the amino and carboxyl groups (functional groups) of amino acids need temporary protection to control the reaction sequence and ensure the desired peptide is formed. Boc-Lys-OH has a tert-butyloxycarbonyl (Boc) protecting group attached to its N-terminal alpha-amino group, while the C-terminal carboxyl group remains free for subsequent peptide bond formation [].

Applications of Boc-Lys-OH in Peptide Synthesis Research

Boc-Lys-OH serves as a building block for synthesizing various peptides used in scientific research, including:

  • Bio-labeling reagents: These molecules are used to attach labels (e.g., fluorescent dyes) to specific biomolecules (e.g., proteins) for visualization and identification purposes. Researchers can design and synthesize peptide-based linker molecules containing Boc-Lys-OH for efficient bioconjugation [].
  • Functional peptides: Peptides with specific functionalities can be synthesized using Boc-Lys-OH as a building block. For example, researchers have synthesized lysine derivatives of azamacrocycles and anthraquinones, which are cyclic organic compounds with potential applications in medicinal chemistry.
  • Metal-chelating peptides: Boc-Lys-OH can be used to synthesize peptides containing diethylene triamine pentaacetic acid (DTPA), a chelating agent that can bind metal ions. These metal-chelating peptides can be employed in various research areas, including radiopharmaceutical development and magnetic resonance imaging (MRI) contrast agents.
  • Sensor development: Researchers have explored the use of Boc-Lys-OH to synthesize ferrocene-amino acid conjugates. These molecules can potentially be used in developing sensors for detecting chemical warfare agents (CWAs).

Boc-Lys-OH, or Nα-t-Butyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group. This compound is typically encountered as a white to off-white powder and has the molecular formula C₁₁H₂₂N₂O₄, with a molecular weight of 246.3 g/mol. The Boc group serves to protect the amino group of lysine during

  • Skin and Eye Irritant: It can irritate skin and eyes upon contact. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Respiratory Irritant: Inhalation of dust or aerosols may irritate the respiratory tract. Use a fume hood when working with Boc-Lys-OH.
  • Potential Sensitizer: Repeated or prolonged exposure may cause skin sensitization. Handle with care and avoid skin contact.

Boc-Lys-OH is primarily involved in peptide synthesis, where it acts as a protected building block. The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid, to yield free lysine that can participate in further reactions such as peptide bond formation. This compound can also engage in various coupling reactions with other amino acids or functional groups to create more complex structures .

Key Reactions:

  • Deprotection: Removal of the Boc group using trifluoroacetic acid.
  • Peptide Bond Formation: Coupling with other amino acids to form peptides.
  • Functionalization: Modifications at the side chain of lysine post-deprotection.

Boc-Lys-OH exhibits significant biological activity due to its role in protein synthesis and modification. It can influence cellular functions by participating in various metabolic pathways and signaling processes. The compound has been implicated in enzyme interactions, potentially affecting gene expression and cellular metabolism . Its derivatives are often utilized as bio-labeling reagents and in drug development due to their ability to form stable conjugates with therapeutic agents .

Mechanisms of Action:

  • Enzyme Interaction: Influences enzyme activity and cellular signaling pathways.
  • Gene Expression Modulation: Affects transcriptional activity through binding interactions.

The synthesis of Boc-Lys-OH generally involves the protection of lysine using di-tert-butyl dicarbonate. The process typically includes:

  • Dissolving L-lysine in acetone and adding triethylamine.
  • Introducing di-tert-butyl dicarbonate while stirring at room temperature.
  • Evaporating acetone under reduced pressure and extracting the product using ethyl ether.
  • Adjusting the pH of the aqueous layer with dilute hydrochloric acid to isolate the crude product.
  • Purification through techniques such as column chromatography .

Boc-Lys-OH is widely used in various fields:

  • Peptide Synthesis: As a building block for constructing peptides and proteins.
  • Drug Development: Involved in creating prodrugs that release active pharmaceutical agents upon enzymatic cleavage.
  • Bioconjugation: Used for attaching biomolecules for therapeutic or diagnostic purposes.

Research indicates that Boc-Lys-OH interacts with multiple enzymes and proteins, influencing their activity and stability. Such interactions can lead to significant changes in metabolic pathways and cellular responses, making it a valuable compound in biochemical research and pharmaceutical applications .

Boc-Lys-OH has several analogs that share structural similarities but differ in their functional characteristics:

Compound NameStructure/Functional GroupUnique Features
Nα-t-Butyloxycarbonyl-L-alanineSimilar Boc protecting groupSmaller side chain; less steric hindrance
Nα-t-Butyloxycarbonyl-L-arginineContains guanidino groupMore basic; involved in different biochemical interactions
Nα-t-Butyloxycarbonyl-L-histidineContains imidazole ringUnique aromatic character; participates in metal binding
Nα-t-Butyloxycarbonyl-D-lysineD-enantiomer of lysineDifferent stereochemistry; may exhibit different biological activities

Uniqueness of Boc-Lys-OH

Boc-Lys-OH's unique structure includes a long aliphatic side chain, which allows it to participate in diverse

XLogP3

-1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

246.15795719 g/mol

Monoisotopic Mass

246.15795719 g/mol

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13734-28-6

Wikipedia

N-(tert-Butoxycarbonyl)-D-lysine

Dates

Modify: 2023-08-15

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